1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone
Description
1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl and a hydroxyl group
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-acetyl-6-(2-aminoethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)7-4-8(2-3-10)11-9(13)5-7/h4-5H,2-3,10H2,1H3,(H,11,13) |
InChI Key |
FQYMSHOEZJXUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone typically involves the reaction of 2-aminoethylamine with 4-hydroxy-2-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce amino alcohols.
Scientific Research Applications
1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Aminoethylpyridine: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-pyridinecarboxaldehyde: Similar structure but lacks the aminoethyl group.
Pyridoxine (Vitamin B6): Contains a pyridine ring with different substituents.
Uniqueness: 1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone is unique due to the presence of both aminoethyl and hydroxyl groups on the pyridine ring, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
